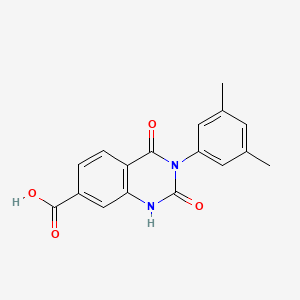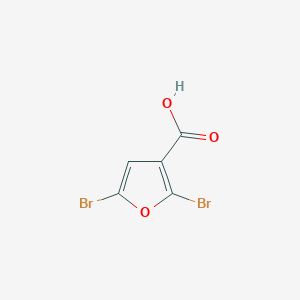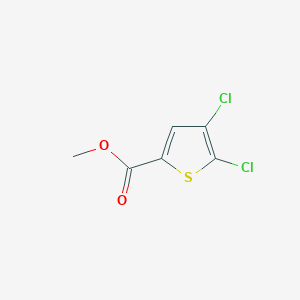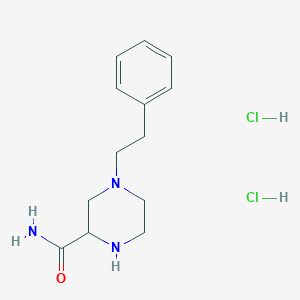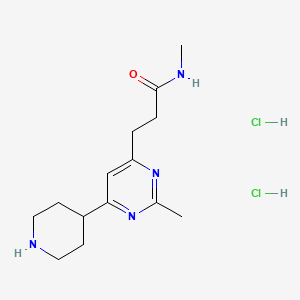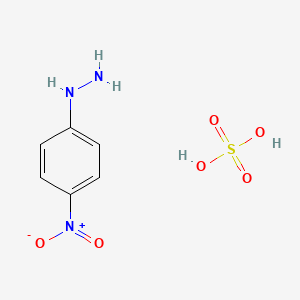
P-nitrophenylhydrazine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-nitrophenylhydrazine sulfate is an organic compound with the chemical formula C6H7N3O2·H2SO4. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of P-nitrophenylhydrazine sulfate typically involves the reaction of 4-nitroaniline with hydrazine in the presence of sulfuric acid. The reaction can be summarized as follows:
- Dissolve 4-nitroaniline in concentrated hydrochloric acid and cool the solution to 0°C.
- Add a solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature at 0°C to form the diazonium salt.
- React the diazonium salt with hydrazine to form (4-Nitrophenyl)hydrazine.
- Finally, treat the resulting (4-Nitrophenyl)hydrazine with sulfuric acid to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: P-nitrophenylhydrazine sulfate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Condensation: It reacts with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrazine hydrate.
Solvents: Aqueous or alcoholic solutions.
Catalysts: Metal catalysts such as palladium or platinum for hydrogenation reactions.
Major Products:
4-Aminophenylhydrazine: Formed through reduction.
Hydrazones: Formed through condensation with carbonyl compounds.
Applications De Recherche Scientifique
P-nitrophenylhydrazine sulfate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of P-nitrophenylhydrazine sulfate involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water to form the hydrazone. The compound’s reactivity is influenced by the electron-withdrawing nitro group, which enhances its nucleophilicity .
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenylhydrazine: Another hydrazine derivative used for similar applications in the detection of carbonyl compounds.
4-Aminophenylhydrazine: A reduction product of P-nitrophenylhydrazine sulfate with similar reactivity but different applications.
Uniqueness: this compound is unique due to its specific reactivity profile, influenced by the presence of the nitro group. This makes it particularly useful in reactions requiring strong nucleophiles and in the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
(4-nitrophenyl)hydrazine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.H2O4S/c7-8-5-1-3-6(4-2-5)9(10)11;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZHUYCPSIHHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)[N+](=O)[O-].OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70780504 |
Source


|
| Record name | Sulfuric acid--(4-nitrophenyl)hydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70780504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265323-30-6 |
Source


|
| Record name | Sulfuric acid--(4-nitrophenyl)hydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70780504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
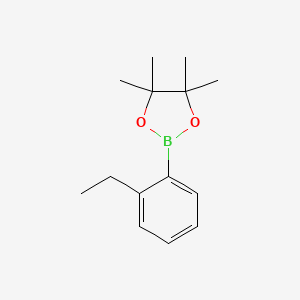


![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1455051.png)

![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)
